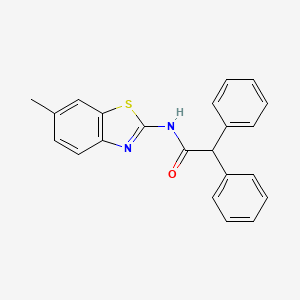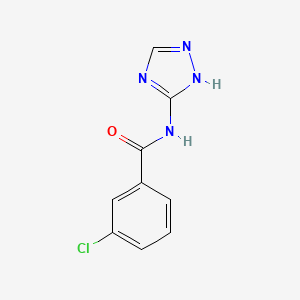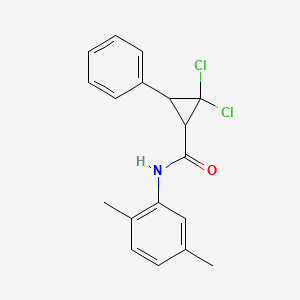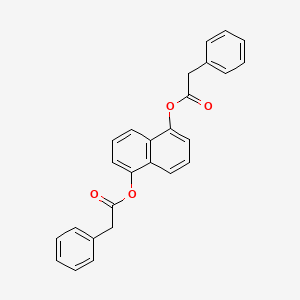![molecular formula C17H16Cl2O4 B5194777 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5194777.png)
4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde, also known as DCMF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCMF is a benzaldehyde derivative that is synthesized through a specific method, which will be discussed in This paper will also provide an overview of the scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for DCMF research.
Mecanismo De Acción
The mechanism of action of 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde is not fully understood, but studies suggest that it works by inhibiting specific enzymes and proteins that are involved in cancer cell growth and inflammation. 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde has also been found to inhibit the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde has various biochemical and physiological effects. 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth. 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde has also been found to reduce inflammation and oxidative stress, which are associated with various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde for lab experiments is its potential therapeutic applications. 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde has shown promising results in cancer research and has anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde for lab experiments is its limited availability. 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde is a relatively new compound, and its synthesis method is complex, making it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde research. One of the future directions is to investigate the potential therapeutic applications of 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another future direction is to optimize the synthesis method of 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde to increase its availability and reduce its cost. Additionally, future research could focus on the development of 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde derivatives with improved therapeutic properties.
Conclusion:
In conclusion, 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde is a chemical compound that has shown potential therapeutic applications in various scientific research studies. 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde is synthesized through a specific method, and its mechanism of action is not fully understood. 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde has various biochemical and physiological effects, including anti-cancer and anti-inflammatory properties. 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde has advantages and limitations for lab experiments, and there are several future directions for 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde research.
Métodos De Síntesis
4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde is synthesized through a specific method that involves the reaction of 3-methoxybenzaldehyde with 2,5-dichlorophenol in the presence of potassium carbonate and potassium iodide. The reaction takes place in N,N-dimethylformamide (DMF) at 80°C for 12 hours. The resulting product is then purified through column chromatography to obtain pure 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde.
Aplicaciones Científicas De Investigación
4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde has shown potential therapeutic applications in various scientific research studies. One of the most significant applications of 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde is in cancer research. Studies have shown that 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde has anti-cancer properties and can inhibit the growth of cancer cells. 4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde has also been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
4-[3-(2,5-dichlorophenoxy)propoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2O4/c1-21-17-9-12(11-20)3-6-15(17)22-7-2-8-23-16-10-13(18)4-5-14(16)19/h3-6,9-11H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOWNXRDVSYNME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5194695.png)





![N-cyclohexyl-3-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B5194737.png)


![N-{2-[(3-chloro-2-methylphenyl)amino]-4'-methyl-4,5'-bi-1,3-thiazol-2'-yl}acetamide](/img/structure/B5194759.png)
![methyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5194763.png)
![(4-{[(2-nitrophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5194770.png)
![N-(2-methoxyphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5194782.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]ethanesulfonamide](/img/structure/B5194796.png)